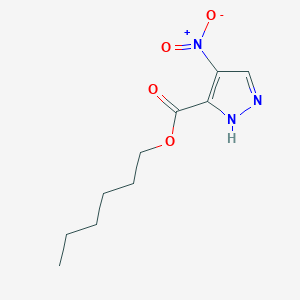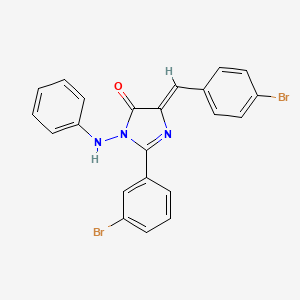
hexyl 4-nitro-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Hexyl 4-nitro-1H-pyrazole-5-carboxylate (HNPC) is a chemical compound that belongs to the class of pyrazole carboxylates. It is a potent inhibitor of insect acetylcholinesterase and has been extensively studied for its potential use in pest control.
Applications De Recherche Scientifique
Hexyl 4-nitro-1H-pyrazole-5-carboxylate has been extensively studied for its potential use as a pesticide. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects. By inhibiting this enzyme, this compound can cause paralysis and eventually death in insects. Studies have shown that this compound is effective against a wide range of insect pests, including aphids, whiteflies, and spider mites.
Mécanisme D'action
The mechanism of action of hexyl 4-nitro-1H-pyrazole-5-carboxylate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system of insects. By inhibiting this enzyme, this compound can cause the accumulation of acetylcholine, leading to overstimulation of the nervous system and eventually paralysis.
Biochemical and Physiological Effects
Studies have shown that this compound has no significant effect on mammalian acetylcholinesterase, indicating that it is relatively safe for use in pest control. However, it is important to note that this compound can have toxic effects on non-target organisms, such as bees and other beneficial insects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hexyl 4-nitro-1H-pyrazole-5-carboxylate in lab experiments is its high potency against insect pests. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound can have toxic effects on non-target organisms, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on hexyl 4-nitro-1H-pyrazole-5-carboxylate. One area of interest is the development of more selective inhibitors of insect acetylcholinesterase, which could reduce the risk of toxicity to non-target organisms. Another area of interest is the use of this compound in combination with other pesticides to enhance its effectiveness against insect pests. Additionally, more research is needed to understand the long-term effects of this compound on the environment and non-target organisms.
Propriétés
IUPAC Name |
hexyl 4-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-3-4-5-6-17-10(14)9-8(13(15)16)7-11-12-9/h7H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKILIXLHNBIKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-bis[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4792968.png)
amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4792971.png)
![5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B4792976.png)

![2-(2,5-dimethylphenoxy)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4792987.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4793018.png)

![N-{[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B4793034.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4793037.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4793044.png)
![4-chloro-N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4793060.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B4793068.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4793075.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4793080.png)
